N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide
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Overview
Description
N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxypropyl group, a nitrophenylsulfonyl group, and a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable alkyl halide reacts with a nucleophile.
Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the benzamide core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-nitrophenyl)sulfonyl]amino}benzamide: Similar structure but lacks the methoxypropyl group.
N-(3-Methoxypropyl)-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a nitrophenylsulfonyl group.
Uniqueness
N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the methoxypropyl group enhances its solubility, while the nitrophenylsulfonyl group provides electrophilic reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O6S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[(3-nitrophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H19N3O6S/c1-26-11-5-10-18-17(21)15-8-2-3-9-16(15)19-27(24,25)14-7-4-6-13(12-14)20(22)23/h2-4,6-9,12,19H,5,10-11H2,1H3,(H,18,21) |
InChI Key |
FNARUHHKYSRTCS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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